![molecular formula C12H11ClO2 B14446164 (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one CAS No. 79513-12-5](/img/structure/B14446164.png)
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-chlorobenzaldehyde with a suitable oxolanone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5R)-3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
- (5R)-3-[(2-Fluorophenyl)methylidene]-5-methyloxolan-2-one
- (5R)-3-[(2-Methylphenyl)methylidene]-5-methyloxolan-2-one
Uniqueness
What sets (5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one apart from similar compounds is its specific chlorophenyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Properties
CAS No. |
79513-12-5 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(5R)-3-[(2-chlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H11ClO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3/t8-/m1/s1 |
InChI Key |
ARNUGWNXJVCAHE-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
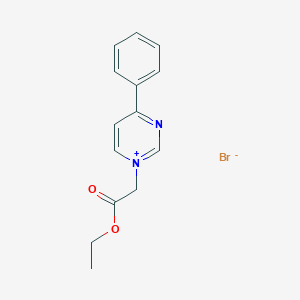
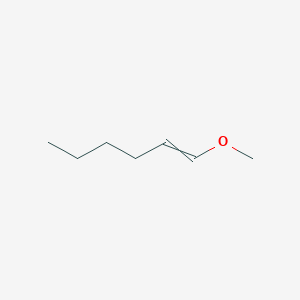


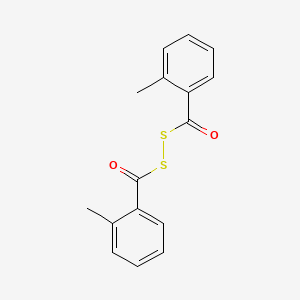

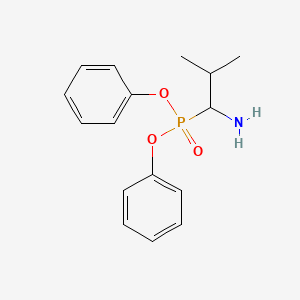

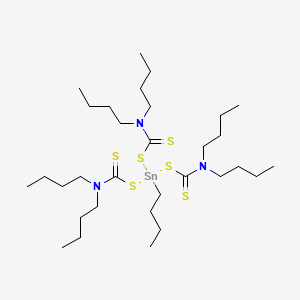
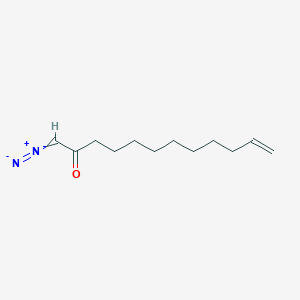
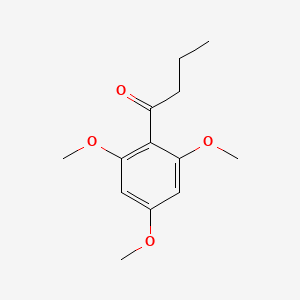
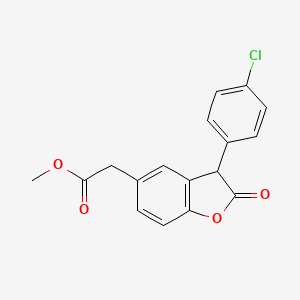
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
